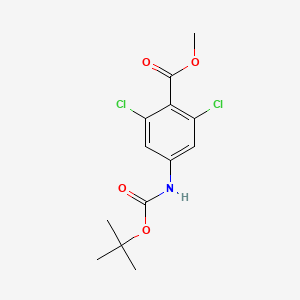

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate

Description

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a synthetic intermediate characterized by a benzoate ester backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the para position and chlorine substituents at the ortho positions (2 and 6). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the methyl ester facilitates solubility in organic solvents. The dichloro substitution introduces electron-withdrawing effects, which may influence reactivity in subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling chemistry. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, where selective deprotection of the Boc group enables further functionalization .

Properties

IUPAC Name |

methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNKMOCFPSSXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The resulting Boc-protected amine is then reacted with methyl 2,6-dichlorobenzoate under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The dichlorobenzoate moiety can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Deprotection: Reagents such as TFA or HCl in solvents like dichloromethane or methanol are used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

Deprotection: The major product is the free amine derivative of the compound.

Scientific Research Applications

Drug Development

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity.

- Case Study : In a study focusing on Factor IXa inhibitors, derivatives of this compound were synthesized to evaluate their anticoagulant properties. The modifications led to improved potency and selectivity against Factor IXa, demonstrating its utility in developing anticoagulant therapies .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups make it amenable to various chemical transformations.

- Synthesis Pathways :

- Amidation Reactions : The tert-butoxycarbonyl (Boc) group can be removed under mild conditions, allowing for the introduction of amines to form amides.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks used in drug discovery.

Biochemical Research

In biochemical assays, Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is employed to study enzyme interactions and mechanisms.

- Enzyme Inhibition Studies : This compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in protective groups, substituents, or ester functionalities. Key comparisons include:

Methyl 4-amino-2,6-dichlorobenzoate (Unprotected Amine)

- Structure : Lacks the Boc group, exposing the primary amine.

- Reactivity : The free amine is highly nucleophilic but prone to oxidation or undesired side reactions.

- Stability : Less stable under acidic or oxidative conditions compared to the Boc-protected derivative.

- Applications: Limited utility in multi-step synthesis due to instability.

Ethyl 4-(tert-Butoxycarbonylamino)-2,6-dichlorobenzoate

- Structure : Ethyl ester instead of methyl.

- Solubility : Reduced solubility in polar solvents compared to the methyl ester.

- Hydrolysis Rate : Slower hydrolysis under basic conditions due to the bulkier ethyl group.

Methyl 4-(tert-Butoxycarbonylamino)benzoate (Non-Chlorinated Analog)

- Structure: No chlorine substituents.

- Electronic Effects : Absence of electron-withdrawing chloro groups reduces ring deactivation, making the aromatic system more reactive toward electrophiles.

- Applications : Less suited for reactions requiring directed metalation or regioselective substitution.

Methyl 4-(tert-Butoxycarbonylamino)-2-chlorobenzoate (Mono-Chloro Analog)

- Structure : Single chlorine at the 2-position.

- Steric/Electronic Effects : Reduced steric hindrance and electron withdrawal compared to the dichloro derivative, altering reaction kinetics in cross-coupling reactions.

Table 1: Comparative Analysis of Key Attributes

Comparison with Heterocyclic Analog (Compound 9 from )

The compound described in , Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (9), shares the Boc-protected amine and methyl ester but incorporates an oxazolo-pyridine heterocycle and a propanoate side chain. Key distinctions include:

- Elemental Composition: Compound 9 exhibits a higher nitrogen content (17.96% calculated vs. ~5% in the target compound) due to additional amino and heterocyclic nitrogen atoms .

- Reactivity : The oxazolo-pyridine moiety may participate in metal-coordination or hydrogen bonding, diverging from the dichlorobenzoate’s electrophilic reactivity.

Research Implications

The dichloro substitution in Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate enhances its utility in directed ortho-metalation reactions, where electron-withdrawing groups facilitate lithiation. In contrast, non-chlorinated analogs or heterocyclic derivatives like Compound 9 are better suited for applications requiring extended conjugation or heteroatom-mediated interactions. Future studies should explore the target compound’s performance in Suzuki-Miyaura couplings or amidations relative to its analogs.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structural properties, including a tert-butoxycarbonyl (Boc) protected amino group and a dichlorobenzoate moiety, make it a valuable intermediate in various chemical syntheses and biological studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name: Methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

Key Characteristics:

- Melting Point: Data not specified in available literature.

- Solubility: Soluble in polar organic solvents.

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is primarily investigated for its role as an intermediate in the synthesis of biologically active compounds. It is known to participate in enzyme-substrate interactions, making it significant in studying protein modifications and enzyme inhibition mechanisms.

Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory activity against various enzymes. For instance, compounds with similar structural motifs have been tested for their efficacy against proteases involved in viral replication, such as the SARS-CoV-2 3CLpro protease.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate | SARS-CoV-2 3CLpro | Not directly reported |

Case Studies

- Enzyme Inhibition : A study conducted on ketone-based covalent inhibitors highlighted that structurally related compounds exhibited potent inhibition against SARS-CoV-2 proteases. While specific data on methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate was not reported, its derivatives showed promising results with IC50 values in the low nanomolar range .

- Synthesis of Bioactive Molecules : The compound serves as a precursor for synthesizing various bioactive molecules. Its Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating further modifications to enhance biological activity .

Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is utilized in:

- Organic Synthesis : As an intermediate for constructing complex organic molecules.

- Pharmaceutical Development : Investigated for potential applications in drug design due to its ability to modify protein interactions.

- Biochemical Research : Employed to study enzyme kinetics and mechanisms of action related to therapeutic targets.

Q & A

Q. What synthetic strategies are optimal for introducing the tert-butoxycarbonyl (Boc) group to the 4-amino position of 2,6-dichlorobenzoate derivatives?

The Boc group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 4-amino-2,6-dichlorobenzoate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in anhydrous dichloromethane (DCM) at 0–25°C. Careful control of stoichiometry (e.g., 1.2 equiv Boc₂O) and reaction time (4–12 hours) is critical to avoid overprotection or side reactions. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>80%) .

Q. How can overlapping signals in NMR spectra of this compound be resolved, particularly for aromatic protons in the dichlorobenzoate moiety?

Overlapping aromatic signals (e.g., C4 and C6 carbons in ¹³C NMR) may arise due to symmetry or dynamic exchange. To resolve this:

- Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign signals.

- Conduct variable-temperature NMR (VT-NMR) to decouple dynamic effects.

- Compare with structurally analogous compounds (e.g., methyl 3-fluoro-4-formylbenzoate, CAS 74733-25-8) to identify chemical shift trends .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of the dichlorobenzoate core during derivatization?

The 2,6-dichloro substitution creates steric hindrance, directing electrophilic attacks to the para position (C4). For example:

- Electrophilic Aromatic Substitution : Nitration occurs preferentially at C4 due to deactivation by electron-withdrawing Cl groups.

- Nucleophilic Reactions : Boc protection at C4-amino requires mild conditions to prevent cleavage of the ester group. Computational modeling (DFT) can predict reactivity by analyzing LUMO distributions and steric maps .

Q. What methodologies address contradictory data in characterizing byproducts from Boc deprotection under acidic conditions?

Boc deprotection using TFA or HCl in dioxane may yield side products like methyl 4-amino-2,6-dichlorobenzoate hydrochloride. To resolve contradictions:

- Perform LC-MS with high-resolution mass spectrometry (HRMS) to identify trace impurities.

- Use IR spectroscopy to track carbonyl (C=O) loss (Boc group: ~1680 cm⁻¹ vs. free amine: ~3300 cm⁻¹).

- Compare with literature data for Boc deprotection in morpholine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid, CAS 1219426-63-7) .

Key Research Challenges and Solutions

- Challenge : Low solubility in polar solvents (e.g., water) complicates biological assays.

Solution : Derivatize with hydrophilic groups (e.g., sulfonamide, as in CAS 326916-21-6) or use co-solvents (DMSO:H₂O, 1:9) . - Challenge : Hydrolytic instability of the methyl ester under basic conditions.

Solution : Optimize reaction pH (neutral to mildly acidic) and employ protecting-group-free strategies for downstream modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.